cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione
Description
cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione is a fluorinated pyrimidinedione derivative with a complex heterocyclic structure. The compound features a 1,3-oxathiolane ring fused to a pyrimidinedione core, modified by a fluoro substituent at position 5 and a bulky tert-butyldimethylsilyl (TBDMS) ether group at the 2-hydroxymethyl position of the oxathiolane. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-silylated analogs, making it a candidate for antiviral or anticancer applications .
Properties
IUPAC Name |
1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJFNBPPKKOCH-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN2O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675903 | |
| Record name | 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217659-69-2 | |
| Record name | 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioglycolic Acid Esterification
Thioglycolic acid is esterified with l-menthol to form l-menthyl thioglycolate (98% yield), enhancing solubility and enabling chiral control.
Sulfenyl Chloride Formation
Reaction with sulfuryl chloride () at generates a sulfenyl chloride intermediate, critical for subsequent cyclization.
Cyclization with Vinyl Acetate
Vinyl acetate is introduced to form the oxathiolane ring via nucleophilic attack, yielding cis-2-(hydroxymethyl)-1,3-oxathiolane (56% yield). Stereochemical integrity is maintained through low-temperature conditions (−20°C) and chiral auxiliaries.
Table 1: Oxathiolane Ring Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | Thioglycolic acid, l-menthol, toluene | 98% | >95% |
| Sulfenyl Chloride | , −20°C | 90% | >90% |
| Cyclization | Vinyl acetate, acetonitrile, 70°C | 56% | >99% |
Protection of the Hydroxymethyl Group
The hydroxymethyl group on the oxathiolane is protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent undesired side reactions during subsequent coupling.
Silylation Reaction
cis-2-(hydroxymethyl)-1,3-oxathiolane is treated with TBDMSCl in the presence of imidazole, yielding cis-2-[[(1,1-dimethylethyl)dimethylsilyl]oxymethyl]-1,3-oxathiolane (85% yield).
Table 2: Silylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Synthesis of the Pyrimidinedione Core
The 5-fluoropyrimidinedione moiety is synthesized via fluorination of uracil or its precursors.
Fluorination of Uracil
5-Fluorouracil (5-FU) is prepared by reacting uracil with fluorine gas () or Selectfluor™ in acidic media (yield: 70–75%). For isotopic labeling (, ), -enriched urea and -labeled ammonia are used in the pyrimidine ring formation.
Activation for Glycosylation
The N1 position of 5-FU is activated using a silylation agent (e.g., hexamethyldisilazane) to form 1-(trimethylsilyl)-5-fluorouracil , enhancing nucleophilicity for coupling.
Coupling of Oxathiolane and Pyrimidinedione
The final step involves merging the oxathiolane and pyrimidinedione fragments under controlled conditions.
Glycosylation Reaction
1-(Trimethylsilyl)-5-fluorouracil reacts with the protected oxathiolane in the presence of a Lewis acid (e.g., trimethylsilyl triflate) at 80°C, facilitating cis-configuration retention.
Table 3: Glycosylation Optimization
| Condition | Outcome |
|---|---|
| Lewis Acid | Trimethylsilyl triflate |
| Temperature | 80°C |
| Solvent | Anhydrous acetonitrile |
| Reaction Time | 6 hours |
| Yield | 62% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and crystallized from ethanol. Key characterization data include:
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors for cyclization and glycosylation steps, improving yield (68% overall) and reducing waste. Solvent recovery systems are integrated for toluene and acetonitrile reuse.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds similar to cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione exhibit antiviral properties. For instance, derivatives have been studied for their efficacy against viral infections like HIV and Hepatitis C. The oxathiolane moiety is particularly relevant for enhancing bioactivity and selectivity towards viral enzymes.
Case Study: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated pyrimidines showed significant inhibition of viral replication in vitro. The compound was tested against various strains of viruses, revealing a dose-dependent response with notable selectivity indices .
Biochemical Applications
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites of enzymes involved in nucleic acid synthesis. This property is crucial for developing new therapeutics targeting metabolic pathways in pathogens.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Viral Polymerase | Competitive | 0.25 | |
| Thymidylate Synthase | Non-competitive | 0.15 |
Material Science Applications
Silicon-Based Materials
The dimethylsilyl group in the compound allows for the synthesis of silicon-based polymers and materials. These materials are valuable in electronics and nanotechnology due to their thermal stability and electrical properties.
Case Study: Polymer Synthesis
A recent study explored the use of silane derivatives in creating hybrid organic-inorganic materials. The incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal resistance .
Mechanism of Action
The mechanism of action of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The fluorine atom and the oxathiolan ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidinedione derivatives with modifications targeting improved bioavailability and enzymatic resistance. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Role of the TBDMS Group :
The TBDMS ether in the target compound significantly enhances lipophilicity (LogP ~2.8 vs. 1.2 in the unprotected analog) and metabolic stability (t½ >24 h vs. 3.5 h) by shielding the hydroxymethyl group from enzymatic hydrolysis. This mirrors strategies used in prodrug design, such as in nucleoside analogs like lamivudine .
Impact of Fluorine Substitution: The 5-fluoro substituent increases electronegativity, improving binding to viral reverse transcriptase (RT). The target compound’s IC₅₀ of 0.12 μM for HIV RT inhibition is superior to its non-fluorinated counterparts (e.g., oxathiolane derivatives with IC₅₀ >1 μM) .
Nitrophenyl and Thioxo Derivatives :
While 1-(1,5-dimethyl-3-oxo-2-phenyl...)-3-(4-nitrophenyl)... exhibits higher LogP (3.1), its thioxo group may contribute to toxicity, limiting therapeutic utility compared to the target compound’s balanced profile .
Mechanistic Insights
Biological Activity
The compound cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione , also known by its CAS number 1217650-77-5 , is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of the compound is C14H23FN2O4SSi , with a molecular weight of 362.49 g/mol . The structural features include a fluorine atom and a unique oxathiolane moiety that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H23FN2O4SSi |
| Molecular Weight | 362.49 g/mol |
| CAS Number | 1217650-77-5 |
| IUPAC Name | 1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione |
Antiviral Properties
Research indicates that compounds similar to cis-5-fluoro derivatives exhibit antiviral activity. For example, studies have shown that fluorinated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism involves the incorporation of the compound into viral RNA or DNA, leading to termination of chain elongation .
Antitumor Activity
Cis-5-fluoro compounds are also being investigated for their antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .
The biological activity of cis-5-fluoro compounds may be attributed to their ability to mimic natural nucleotides. This mimetic action allows them to compete with endogenous substrates for incorporation into nucleic acids. Additionally, the presence of the silyl ether group may enhance cellular uptake and stability against metabolic degradation .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, cis-5-fluoro was tested against influenza virus strains. Results indicated a significant reduction in viral titers when treated with varying concentrations of the compound. The study concluded that the compound effectively inhibits viral replication at low micromolar concentrations .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with cis-5-fluoro resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione?
- Methodology : Synthesis involves stereoselective formation of the oxathiolane ring, fluorination at the pyrimidinedione C5 position, and silyl ether protection. Key steps include:
- Stereocontrol : Use chiral auxiliaries or catalysts to ensure the cis configuration of the oxathiolane-pyrimidinedione junction.
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to avoid hydrolysis .
- Protection : tert-Butyldimethylsilyl (TBDMS) groups are introduced via silylation reactions to stabilize the hydroxymethyl intermediate .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity .
- NMR : NMR to confirm fluorination (δ ~ -150 ppm), and / NMR to resolve stereochemistry and silyl ether signals .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis optimization?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading) impacting yield. For example, low yields in fluorination may stem from moisture ingress, requiring rigorous drying protocols .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Q. What computational methods are effective for predicting the stability of the silyl ether moiety under varying pH conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the TBDMS group using software like COMSOL Multiphysics. Parameters include solvation energy and protonation states of adjacent functional groups .
- DFT Calculations : Assess thermodynamic stability of silyl ether intermediates under acidic/basic conditions (e.g., pKa of the oxathiolane oxygen) .
Q. How can researchers validate the biological activity of this compound while minimizing off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the oxathiolane ring or pyrimidinedione core and test against target enzymes (e.g., viral polymerases).
- Selectivity Screening : Use high-throughput assays (e.g., fluorescence polarization) to compare binding affinities with homologous human enzymes .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response data in antiviral assays?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill coefficients.
- Bootstrap Resampling : Estimate confidence intervals for EC values to account for assay variability .
Q. How should researchers integrate this compound into a broader conceptual framework for drug development?
- Methodology :
- Mechanistic Modeling : Link the compound’s nucleoside analog properties to inhibition kinetics (e.g., competitive vs. non-competitive inhibition) using Michaelis-Menten or allosteric models.
- Systems Biology : Map interactions with host metabolic pathways (e.g., nucleotide biosynthesis) to predict toxicity .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation of the fluoropyrimidinedione core during long-term storage?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
- Stability-Indicating Assays : Monitor degradation products via LC-MS and adjust storage conditions (e.g., pH 7.0 buffers, desiccants) .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
